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Compound of Interest

Compound Name: 2-Iodylbut-2-enedioic acid

Cat. No.: B15413385 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Butenedioic acids, existing primarily as the cis-isomer (maleic acid) and trans-

isomer (fumaric acid), and their substituted derivatives are crucial molecules in cellular

metabolism and valuable compounds in biochemical research and drug development.

Enzymes that interact with these molecules, such as Fumarase, Maleate Isomerase, and

Succinate Dehydrogenase, are central to metabolic pathways like the Citric Acid (TCA) cycle.

Understanding the kinetics and mechanisms of these enzymes with substituted butenedioic

acids provides insights into substrate specificity, catalytic mechanisms, and the design of

specific enzyme inhibitors. These notes provide detailed data and protocols for studying these

interactions.

Fumarase (Fumarate Hydratase, EC 4.2.1.2)
Application Notes
Fumarase is a key enzyme in the TCA cycle that catalyzes the reversible hydration of fumarate

to L-malate.[1] Its high specificity and stereoselectivity make it a subject of interest for studying

enzyme mechanisms and as a target for metabolic modulators. The enzyme's activity can be

monitored continuously by observing the change in absorbance at 240 nm, which corresponds

to the formation or disappearance of the double bond in fumarate.

The substrate specificity of fumarase extends to various substituted analogs of fumarate,

including halogenated and alkyl-substituted derivatives. Studying these interactions is crucial
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for understanding the steric and electronic requirements of the enzyme's active site. For

instance, fluorofumarate is hydrated by fumarase, while other derivatives can act as

competitive inhibitors.[2] A novel class of cell-permeable inhibitors of fumarase has been

developed, showing competitive inhibition and nutrient-dependent cytotoxicity, highlighting the

enzyme's potential as a therapeutic target in oncology.[2]

Data Presentation: Kinetic Parameters for Fumarase
The following table summarizes the kinetic parameters of pig heart fumarase with fumarate and

various substituted butenedioic acids. These values are essential for designing experiments

and for comparative studies of enzyme-substrate interactions.
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Substrate/In
hibitor

Km (mM)
Vmax
(relative to
Fumarate)

kcat (s⁻¹) Ki (µM) Notes

Substrates

Fumarate 0.0048 100 1150 -
Natural

substrate.

Fluorofumara

te
0.44 1.8 21 -

Product is α-

fluoromalate.

Chlorofumara

te
0.38 0.03 0.35 -

Bromofumara

te
0.25 0.003 0.035 -

Iodofumarate 0.17 < 0.001 < 0.01 -

Methylfumara

te
0.28 0.002 0.023 -

Acetylenedic

arboxylate
2.5 0.4 4.6 -

Product is

oxalacetate.

Inhibitors

Compound 3

(Cis-isomer)
- - - 4.5

A competitive

inhibitor.[2]

L-Malate 0.025 - - -

Product of

the forward

reaction.

Data for substituted fumarates adapted from J. W. Teipel, et al. (1968), J. Biol. Chem.

Experimental Protocol: Spectrophotometric Assay of
Fumarase Activity
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This protocol details the continuous spectrophotometric rate determination for fumarase activity

by monitoring the hydration of fumarate to L-malate.

Materials:

100 mM Potassium Phosphate Buffer, pH 7.6

50 mM Fumarate solution in phosphate buffer

Purified Fumarase enzyme

UV-transparent quartz cuvettes

Spectrophotometer capable of reading at 240 nm

Procedure:

Reagent Preparation:

Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.6 at 25°C.

Dissolve fumarate in the phosphate buffer to a final concentration of 50 mM.

Prepare a stock solution of fumarase enzyme in a suitable buffer (e.g., cold phosphate

buffer with 0.1% BSA to stabilize the enzyme). Dilute the enzyme immediately before use

to a working concentration (e.g., ~1 unit/mL).

Assay Setup:

Set the spectrophotometer to read absorbance at 240 nm and maintain the temperature at

25°C.

To a 1 cm path length quartz cuvette, add 2.9 mL of the 50 mM Fumarate solution.

Prepare a blank cuvette containing only the fumarate solution to zero the

spectrophotometer.

Enzyme Reaction and Measurement:
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Incubate the cuvette with the substrate solution in the spectrophotometer for 5 minutes to

allow it to reach thermal equilibrium.

Initiate the reaction by adding 0.1 mL of the diluted fumarase enzyme solution to the

cuvette.

Immediately mix the contents by inverting the cuvette (covered with parafilm) or by gentle

pipetting.

Place the cuvette back into the spectrophotometer and begin recording the decrease in

absorbance at 240 nm over time (e.g., for 5-10 minutes).

Data Analysis:

Determine the rate of the reaction (ΔA₂₄₀/min) from the initial linear portion of the

absorbance vs. time curve.

Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient

for fumarate at 240 nm and pH 7.6 is 2.44 mM⁻¹cm⁻¹.

One unit of fumarase is defined as the amount of enzyme that converts 1.0 µmole of

fumarate to L-malate per minute at pH 7.6 and 25°C.

Visualization: Role of Fumarase in the TCA Cycle

Citric Acid (TCA) Cycle Segment

Succinate Succinate
Dehydrogenase (SDH)

 FAD -> FADH2
Fumarate Fumarase + H₂O L-Malate Malate

Dehydrogenase

 NAD+ -> NADH
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 - H₂O
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Caption: Role of Fumarase and SDH in the TCA Cycle.

Maleate Isomerase (EC 5.2.1.1)
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Application Notes
Maleate Isomerase catalyzes the cis-trans isomerization of maleate to fumarate, a key step in

the metabolic degradation of compounds like nicotinic acid in certain bacteria.[3][4][5] The

enzyme is of industrial interest for the conversion of maleic acid, a readily available chemical

feedstock, into the more industrially valuable fumaric acid.[6] The reaction mechanism is

unique, involving nucleophilic attack by a cysteine residue at the double bond to form a

covalent succinyl-cysteine intermediate, followed by bond rotation and release of fumarate.[6]

The enzyme requires an exogenous mercaptan, such as dithiothreitol (DTT) or glutathione, for

its activity.[7]

Data Presentation: Kinetic Parameters for Maleate
Isomerase

Substrate Km (mM) Notes

Maleate 2.8

Michaelis constant determined

for the enzyme from

Alcaligenes faecalis.[8]

Experimental Protocol: Assay for Maleate Isomerase
Activity
This protocol describes a coupled enzyme assay where the production of fumarate by maleate

isomerase is measured by the subsequent action of fumarase.

Materials:

100 mM Potassium Phosphate Buffer, pH 8.0

100 mM Maleate solution, pH 8.0

10 mM Dithiothreitol (DTT)

Fumarase (high purity, ~100 units/mL)

Purified Maleate Isomerase enzyme

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12359084/
https://www.vedantu.com/question-answer/inhibition-of-succinate-dehydrogenase-by-class-11-biology-cbse-5fafe10958f2777dcf4f7f95
https://en.wikipedia.org/wiki/Maleate_isomerase
https://www.wikiwand.com/en/articles/Maleate_isomerase
https://www.wikiwand.com/en/articles/Maleate_isomerase
https://www.researchgate.net/publication/17404956_Maleate_Isomerase
https://www.tandfonline.com/doi/pdf/10.1080/00021369.1969.10859369
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15413385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV-transparent quartz cuvettes

Spectrophotometer capable of reading at 240 nm

Procedure:

Reagent Preparation:

Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0 at 25°C.

Prepare a 100 mM maleate stock solution, adjusting the pH to 8.0.

Prepare a fresh 10 mM DTT solution.

Assay Setup (3 mL total volume):

Set the spectrophotometer to read absorbance at 240 nm and maintain the temperature at

25°C.

In a quartz cuvette, prepare the reaction mixture by adding:

1.5 mL of 100 mM Phosphate Buffer

0.3 mL of 100 mM Maleate solution

0.3 mL of 10 mM DTT

0.1 mL of Fumarase solution (~10 units)

0.7 mL of purified water

Enzyme Reaction and Measurement:

Mix the contents and incubate in the spectrophotometer for 5 minutes to establish a

baseline.

Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the Maleate Isomerase

solution.
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Immediately mix and begin recording the increase in absorbance at 240 nm. The increase

is due to the formation of fumarate.

Data Analysis:

Calculate the rate of reaction (ΔA₂₄₀/min) from the initial linear portion of the curve.

Use the molar extinction coefficient of fumarate (2.44 mM⁻¹cm⁻¹) to calculate the rate of

product formation.

One unit of activity is the amount of enzyme that catalyzes the formation of 1.0 µmole of

fumarate per minute under the specified conditions.

Visualization: Maleate Isomerase Reaction Mechanism
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Proposed Catalytic Mechanism

Enzyme-Cys76⁻

Covalent Succinyl-Cysteine
Intermediate

Enzyme-Cys194-SH

Maleate
(cis)

 Proton Transfer

 Nucleophilic Attack

 C-C Bond
Rotation

Fumarate
(trans)

 Elimination

Enzyme-Cys76-SH Enzyme-Cys194⁻

Click to download full resolution via product page

Caption: Catalytic cycle of Maleate Isomerase.
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Succinate Dehydrogenase (SDH, Complex II, EC
1.3.5.1)
Application Notes
Succinate Dehydrogenase is a unique enzyme complex that functions in both the TCA cycle

and the mitochondrial electron transport chain.[9] It catalyzes the oxidation of succinate to

fumarate. While substituted butenedioic acids are not typically substrates, molecules with

structural similarity to the natural substrate, succinate, can act as potent competitive inhibitors.

The classic example is malonate, a dicarboxylic acid that binds to the active site of SDH but

cannot be dehydrogenated, thus blocking the enzyme's function.[3][4][10] This competitive

inhibition has been a textbook model for studying enzyme kinetics and inhibitor design.[10] The

development of novel SDH inhibitors (SDHIs) is a major focus in the agrochemical industry for

their fungicidal properties.[11] Studying the inhibitory effects of various substituted dicarboxylic

acids on SDH is essential for developing new fungicides and for understanding potential off-

target effects.

Data Presentation: Inhibition of SDH
Inhibitor Type of Inhibition Ki Notes

Malonate Competitive -

Classic competitive

inhibitor of SDH due

to its structural

similarity to succinate.

[4][10]

Oxaloacetate Competitive ~1 µM
A potent physiological

inhibitor of SDH.

Experimental Protocol: SDH Competitive Inhibition
Assay
This protocol describes a method to determine the inhibitory effect of compounds like malonate

on SDH activity using a colorimetric assay.

Materials:
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Isolated mitochondria or purified SDH enzyme

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

Substrate: Succinate solution

Inhibitor: Malonate solution (or other test compounds)

Electron Acceptor Dye: e.g., 2,6-dichlorophenolindophenol (DCPIP)

Decylubiquinone (or similar quinone analog)

Sodium Azide (to inhibit Complex IV)

96-well microplate and plate reader

Procedure:

Reagent Preparation:

Prepare working solutions of succinate at various concentrations (e.g., 0.5 to 20 mM).

Prepare working solutions of the inhibitor (malonate) at several fixed concentrations.

Prepare the assay buffer containing DCPIP, decylubiquinone, and sodium azide.

Assay Setup:

To the wells of a 96-well plate, add the assay buffer.

Add the inhibitor solution to the appropriate wells. For control wells (no inhibition), add

buffer instead.

Add the mitochondrial preparation or purified SDH to all wells and incubate for 5 minutes

at 30°C.

Reaction and Measurement:

Initiate the reaction by adding the succinate solution to all wells.
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Immediately place the plate in a reader that can monitor the decrease in absorbance of

DCPIP at 600 nm over time. The reduction of DCPIP is coupled to the oxidation of

succinate.

Data Analysis:

Determine the initial reaction velocity (V₀) for each concentration of substrate and inhibitor.

To determine the type of inhibition and the inhibition constant (Ki), plot the data using a

Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Succinate]).

In competitive inhibition, the lines for different inhibitor concentrations will intersect on the

y-axis, indicating that Vmax is unchanged, while the apparent Km increases. The Ki can

be calculated from these plots.

Visualization: Workflow for Enzyme Inhibition Analysis
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Caption: General workflow for enzyme inhibition analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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